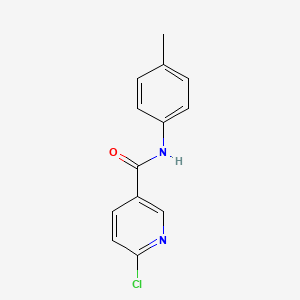
6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide is a chemical compound with the empirical formula C13H11ClN2O . It has a molecular weight of 246.69 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of the compound is O=C(NC(C=C1)=CC=C1C)C2=CN=C(Cl)C=C2 . This provides a representation of the compound’s structure.Physical And Chemical Properties Analysis
The compound is solid in form . It has a molecular weight of 246.69 . The empirical formula is C13H11ClN2O .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, including methods that may relate to the synthesis of compounds similar to "6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide," has been explored to enhance the understanding of structural properties and potential reactivity (Pan Qing-cai, 2011).
- Studies on the improvement of synthesis methods for related pyridine carboxamides highlight the optimization of reaction conditions, which is crucial for increasing yield and purity, thereby facilitating their application in further research (Yang-Heon Song, 2007).
Antimicrobial Activity
- Research into pyrimidine derivatives, including those structurally related to "6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide," has shown that these compounds can exhibit significant antimicrobial activity. This opens avenues for their potential use in developing new antimicrobial agents (Chetan C. Rathod, M. Solanki, 2018; S. Kolisnyk et al., 2015).
Applications in CNS Active Agents
- The synthesis and evaluation of pyridine carboxamides have been linked to potential applications as central nervous system (CNS) active agents. Specifically, compounds have been investigated for their antidepressant and nootropic activities, suggesting their utility in the development of therapeutic agents for CNS disorders (Asha B. Thomas et al., 2016).
Complexation and Coordination Chemistry
- New pyridine carboxamide ligands have been synthesized and their complexation with copper(II) studied, demonstrating the potential of such compounds in forming complex structures that could be relevant in materials science and catalysis (S. Jain et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-9-2-5-11(6-3-9)16-13(17)10-4-7-12(14)15-8-10/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVSMZGTNJTHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901329767 |
Source


|
| Record name | 6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901329767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24834182 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide | |
CAS RN |
265314-51-0 |
Source


|
| Record name | 6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901329767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

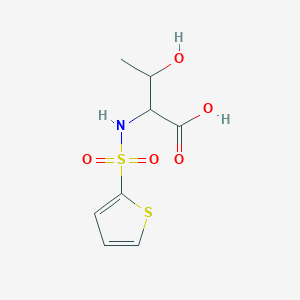

![1-[4-(3-methylbutoxy)phenyl]ethan-1-amine](/img/structure/B6142698.png)
![[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine](/img/structure/B6142719.png)
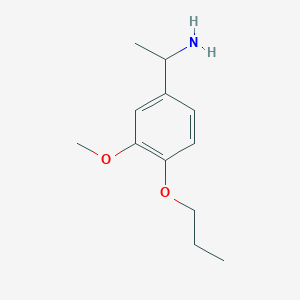
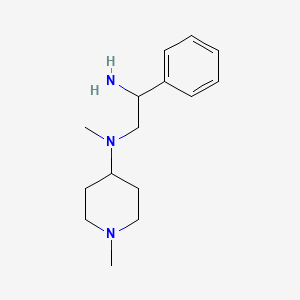
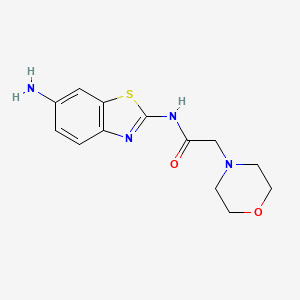
![1-[4-(cyclopentyloxy)-3-methoxyphenyl]ethan-1-amine](/img/structure/B6142750.png)
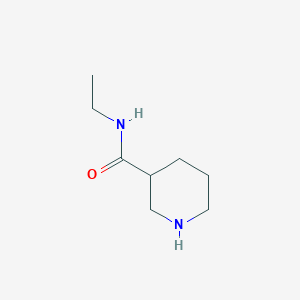
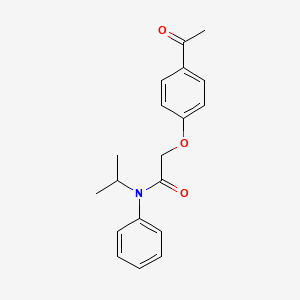



![methyl 2-[(2-methylphenyl)amino]acetate](/img/structure/B6142795.png)